molecular formula C20H21BrClN3O2 B2437507 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide CAS No. 1351647-73-8

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide

Cat. No. B2437507
CAS RN: 1351647-73-8
M. Wt: 450.76
InChI Key: RKSQZWXKLBSTGX-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of this compound involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . In one method, 2-(4-((1,3-dioxoiso-indolin-2-yl) methyl)phenyl)ethyl-4-methylbenzene sulfonate and KOH were dissolved in ethanol and then 1-(3-chlorophenyl) piperazine was added at room temperature .


Molecular Structure Analysis

The crystal structures of the compound were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction . The compound crystallized in space group P with various lattice parameters .


Chemical Reactions Analysis

Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . Compound 4b with 4-Fluorophenyl moiety was the most potent derivative in this series .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.30 . The crystal structures of the compound were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction .

Scientific Research Applications

Antitumor Activity

Arylpiperazine derivatives, including compounds similar to the specified chemical, have demonstrated antitumor activities. These compounds were synthesized, crystallized, and their molecular structures were determined, showing π-π interactions in their packing modes. The inclusion of halogen atoms (e.g., bromine or chlorine) in these compounds affects their conformation, configuration, and cell parameters, potentially influencing their antitumor efficacy (Zhou et al., 2017).

Luminescent Properties and Photo-induced Electron Transfer

Novel piperazine substituted naphthalimide model compounds exhibit luminescent properties that are characteristic of pH probes, which could be useful in scientific research for studying biological systems. The fluorescence quantum yields and the free energy of charge separation (ΔGcs) for the excited singlet state were studied, indicating the potential use of these compounds in photophysical and photochemical applications (Gan et al., 2003).

Halocyclization and Chemical Synthesis

The halocyclization of compounds structurally related to the specified chemical has been explored, leading to the formation of hydrohalides and derivatives with potential applications in chemical synthesis and possibly as intermediates for further pharmacological study (Zborovskii et al., 2011).

Future Directions

Further studies are necessary for the development of potent analogs . The new synthesized phthalimide-based analogs could function as potential acetylcholinesterase inhibitors .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to function as a potential acetylcholinesterase inhibitor .

Cellular Effects

The effects of 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide on cells are diverse. It has been shown to have anti-proliferative effects , suggesting that it could inhibit the growth of certain types of cells. This property could be particularly useful in the context of cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic goal .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown to inhibit the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain . This could potentially improve cognitive function in conditions like Alzheimer’s disease .

Temporal Effects in Laboratory Settings

The compound’s crystal structures have been established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction , suggesting that it has a stable structure.

Dosage Effects in Animal Models

Compounds containing the isoindoline-1,3-dione moiety have shown anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals .

Metabolic Pathways

It is known that the compound can inhibit the enzyme acetylcholinesterase , which plays a crucial role in the metabolism of acetylcholine, a key neurotransmitter in the brain .

properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2.BrH/c21-15-4-3-5-16(14-15)23-11-8-22(9-12-23)10-13-24-19(25)17-6-1-2-7-18(17)20(24)26;/h1-7,14H,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSQZWXKLBSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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